molecular formula C21H23N5O B2421115 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2176124-69-7

2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No. B2421115
CAS RN: 2176124-69-7
M. Wt: 361.449
InChI Key: RYJHXKJPVORJKA-UHFFFAOYSA-N
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Description

2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C21H23N5O and its molecular weight is 361.449. The purity is usually 95%.
BenchChem offers high-quality 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has been conducted on the synthesis and chemical reactivity of tetrahydropyrimido and tetrahydroquinoline derivatives. For instance, the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives highlights a method for creating compounds with potential antimicrobial activities. This synthesis involves treating cyclohexanone with benzylidenemalononitrile in the presence of ammonium acetate, followed by reactions with various reagents, demonstrating the compound's versatility in creating pharmacologically relevant derivatives (Elkholy & Morsy, 2006).

Antimicrobial and Antioxidant Activities

Several studies have explored the antimicrobial and antioxidant activities of novel fused heterocyclic compounds derived from tetrahydropyrimidine and tetrahydroquinoline derivatives. For example, the synthesis and evaluation of antifungal properties of a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues have shown considerable promise in antifungal applications, suggesting a potential pathway for the development of new antifungal agents (Gholap et al., 2007).

Chemical Transformations and Cyclization Reactions

Chemical transformations and cyclization reactions involving compounds related to the query compound have been studied extensively. For instance, the cyclization of aryl-, aroyl-, and pyrimidinyl cyanamides with various nucleophiles leads to a variety of heterocyclic systems, demonstrating the compound's utility in synthesizing complex heterocyclic structures with potential biological activities (Shikhaliev et al., 2008).

Novel Heterocyclic Systems and Antitumor Activities

The development of novel heterocyclic systems incorporating the pyrimidoquinoline structure has been pursued for their potential antitumor activities. For example, a study on the synthesis of novel hexahydropyrimido[4,5-b]quinoline derivatives for antimicrobial and antioxidant evaluation indicates the potential chemotherapeutic activity of these compounds, with several derivatives showing significant antimicrobial and antioxidant activities (Gouhar et al., 2017).

properties

IUPAC Name

2-[3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c22-10-17-9-16-3-1-2-4-18(16)23-21(17)25-11-14(12-25)13-26-20(27)8-7-19(24-26)15-5-6-15/h7-9,14-15H,1-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJHXKJPVORJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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